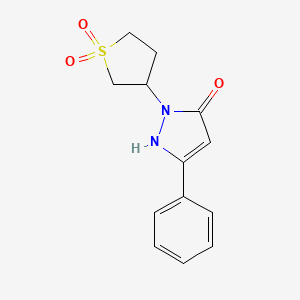

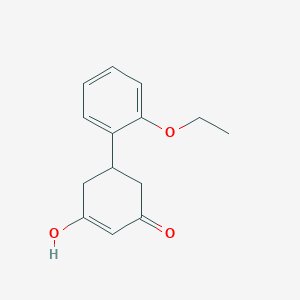

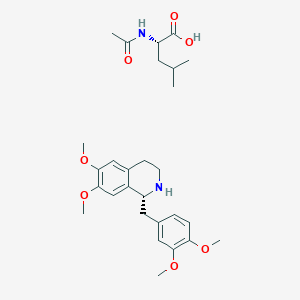

![molecular formula C10H11N3O2 B1421976 3-(7-甲基咪唑并[1,2-a]嘧啶-2-基)丙酸 CAS No. 1255147-29-5](/img/structure/B1421976.png)

3-(7-甲基咪唑并[1,2-a]嘧啶-2-基)丙酸

描述

“3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1255147-29-5 and a linear formula of C10H11O2N3 .

Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) of the compound is 1S/C10H11N3O2/c1-7-4-5-13-6-8 (2-3-9 (14)15)12-10 (13)11-7/h4-6H,1-3H2, (H,11,12) (H,14,15) . This identifier provides a standard way to encode the molecular structure of a compound and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.科学研究应用

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results : The compounds showed significant activity against MDR-TB and XDR-TB .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . The derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines .

- Methods of Application : The synthesized compounds have been evaluated for their in vitro cytotoxic activity against two cancer cell lines along with a normal cell line (HEK293) by MTT assay .

- Results : The derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC 50 values of 2.55 and 3.89 µM respectively .

Treatment of Insomnia

- Scientific Field : Pharmacology

- Application Summary : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are widely used in medicine . One of the derivatives, Zolpidem, is used to treat short-term insomnia, as well as some disorders of brain function .

- Methods of Application : Zolpidem is usually taken as a tablet or oral spray. For adults, the dose is typically 5 mg for women and either 5 or 10 mg for men, taken once per night. The tablet should be taken immediately before bedtime with at least 7–8 hours left before the planned time of awakening .

- Results : Zolpidem has been shown to be effective in treating insomnia, helping patients fall asleep faster and stay asleep longer .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The compounds are typically tested in vitro using the microdilution method to determine their minimum inhibitory concentration (MIC) against various strains of bacteria .

- Results : The compounds showed significant activity against MDR-TB and XDR-TB .

Anti-Inflammatory Agents

- Scientific Field : Pharmacology

- Application Summary : Some imidazo[1,2-a]pyridine derivatives have been found to have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and have been used in the treatment of inflammatory diseases .

- Methods of Application : The compounds are typically tested in vitro using cell-based assays to measure their ability to inhibit the production of pro-inflammatory cytokines .

- Results : The compounds showed significant anti-inflammatory activity, reducing the production of pro-inflammatory cytokines .

Antiviral Activity

- Scientific Field : Virology

- Application Summary : Some imidazo[1,2-a]pyridine derivatives have shown antiviral activity . They can inhibit the replication of certain viruses, including HIV .

- Methods of Application : The compounds are typically tested in vitro using viral replication assays to measure their antiviral activity .

- Results : The compounds showed significant antiviral activity, inhibiting the replication of certain viruses .

安全和危害

The compound has several hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and collecting spillage (P391) .

属性

IUPAC Name |

3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-4-5-13-6-8(2-3-9(14)15)12-10(13)11-7/h4-6H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNAZGDAZBMRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217824 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid | |

CAS RN |

1255147-29-5 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

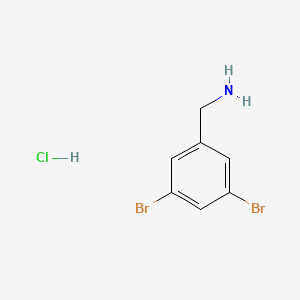

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)

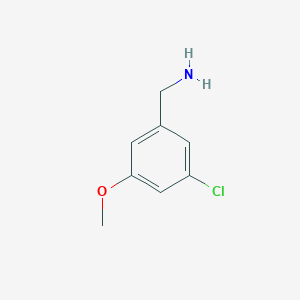

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)

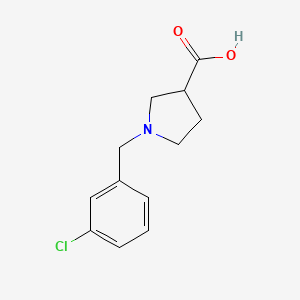

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)

![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)